1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol

Lipophilicity XLogP3 Drug Design

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol (CAS 1490525-94-4) is a fluorinated aromatic homoallylic alcohol with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. The compound belongs to the class of difluoromethoxy-substituted phenylpropenols, which are recognized as versatile synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13593755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)OC(F)F)O
InChIInChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h2-6,9-10,13H,1H2
InChIKeyITNCYWAYACHKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol: Chemical Identity, Structural Class & Baseline Procurement Profile


1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol (CAS 1490525-94-4) is a fluorinated aromatic homoallylic alcohol with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol [1]. The compound belongs to the class of difluoromethoxy-substituted phenylpropenols, which are recognized as versatile synthetic intermediates in medicinal chemistry and agrochemical research [2]. Its structure features a para-difluoromethoxy (–OCF2H) group on the phenyl ring and a hydroxyl group at the benzylic position adjacent to a terminal alkene, distinguishing it from its regioisomeric allylic alcohol counterpart (CAS 1027296-48-5) and positional isomers with ortho- or meta- substitution [3]. The –OCF2H moiety is a privileged functional group in drug design, capable of acting as a hydrogen bond donor and modulating lipophilicity and metabolic stability [2].

Why 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol Cannot Be Trivially Replaced by In-Class Analogs


Compounds within the difluoromethoxyphenyl-propenol family are frequently treated as interchangeable building blocks; however, subtle variations in substitution pattern and alcohol position produce measurably distinct physicochemical properties and synthetic utility. The para-substituted homoallylic alcohol (target) exhibits a computed XLogP3 of 2.8 [1], while the regioisomeric para-allylic alcohol (CAS 1027296-48-5) has an XLogP3 of 2.6 [2], a difference that can influence chromatographic behavior, membrane permeability, and downstream biological activity. Positional isomerism also affects commercial accessibility: the meta-isomer (CAS 1594823-02-5) and ortho-isomer (CAS 1478736-32-1) are less commonly stocked [3][4]. The homoallylic alcohol architecture of the target compound offers distinct reactivity in defluorinative alkylation and cyclization reactions compared to allylic alcohol analogs, directly impacting the efficiency of synthetic routes that depend on this specific scaffold [5].

Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol Against Closest Analogs


Para-Substituted Homoallylic Architecture Provides Higher Computed Lipophilicity Than the Regioisomeric Allylic Alcohol

The target compound, a para-difluoromethoxy homoallylic alcohol, has a PubChem-computed XLogP3 of 2.8, compared to 2.6 for the regioisomeric para-allylic alcohol (CAS 1027296-48-5). This +0.2 log unit difference indicates higher lipophilicity, which can directly impact passive membrane permeability and chromatographic retention in medicinal chemistry campaigns [1][2].

Lipophilicity XLogP3 Drug Design Permeability

Para-OCF2H Positioning Confers Unique Topological Polar Surface Area (TPSA) Profile Relative to Non-Fluorinated Analog

The target compound has a computed TPSA of 29.5 Ų [1]. While its positional isomers in the 1-(difluoromethoxy)phenyl)prop-2-en-1-ol series share identical TPSA values due to the same molecular formula, the non-fluorinated methoxy analog (4-methoxy-α-vinylbenzyl alcohol) would have a lower hydrogen bond acceptor count and distinct polarity profile. The –OCF2H group serves as a bioisostere for –OH and –SH groups, offering an additional hydrogen bond donor capacity that the –OCH3 analog lacks, as established in the difluoromethoxy medicinal chemistry literature [2].

Polar Surface Area Bioisostere Medicinal Chemistry Drug-likeness

Homoallylic Alcohol Structure Enables Defluorinative Alkylation Chemistry Not Accessible to Allylic Alcohol Regioisomers

Difluorohomoallyl alcohol derivatives, the scaffold class to which the target compound belongs, undergo copper-mediated defluorinative allylic alkylation to yield (Z)-fluoroalkene products, a transformation specifically demonstrated for homoallylic (not allylic) alcohol substrates [1]. This reactivity has been exploited for the synthesis of fluoro-olefinic dipeptide isosteres. The target compound's 1-phenyl-prop-2-en-1-ol architecture positions the –OH group at the homoallylic position, enabling this distinct C–F bond activation pathway that the regioisomeric allylic alcohol (3-(4-(difluoromethoxy)phenyl)prop-2-en-1-ol) cannot undergo in the same manner [1][2].

Defluorinative Alkylation Organofluorine Chemistry Synthetic Methodology Dipeptide Isosteres

Difluoromethoxy-for-Methoxy Substitution in Analogous Scaffolds Improves PDE4D Inhibitor Selectivity and Pharmacokinetics

In a published PDE4D inhibitor series, replacement of the 3-methoxy group with a 3-difluoromethoxy isosteric moiety yielded compounds with good PDE4D3 inhibitory activity while maintaining inactivity toward other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2) [1]. Compound 3b, the most promising candidate, demonstrated an improved pharmacokinetic profile compared to its non-fluorinated analog. Although this study employed a catechol-derived scaffold rather than the target compound's phenylpropenol scaffold, it provides the most direct published evidence that –OCF2H substitution (present in the target compound) can confer selectivity and PK advantages over –OCH3 analogs [1].

PDE4D Inhibition Selectivity Pharmacokinetics Bioisosterism

Antifungal Activity in Related Difluoromethoxyphenyl-Propenol Derivatives Demonstrates Electron-Withdrawing Group SAR

In vivo evaluation of (E)-3-(4-(difluoromethoxy)phenyl)prop-2-en-1-ol derivatives (compounds 14–16) in mouse infection models against Candida albicans and Aspergillus species demonstrated high antifungal activity for analogs bearing one or two double bonds and electron-withdrawing groups on the aromatic ring . While this specific study evaluated the allylic alcohol regioisomer rather than the target homoallylic alcohol, the SAR conclusion—that electron-withdrawing aromatic substituents enhance activity—supports the value of the –OCF2H group (a moderate electron-withdrawing group) in antifungal design . Direct comparative data for the target compound against these derivatives is not available in published literature.

Antifungal Structure-Activity Relationship Candida Aspergillus

Commercial Availability Pattern: Para-Isomer Shows Broader Vendor Stocking Than Meta- and Ortho-Isomers

A survey of major research chemical suppliers indicates that the para-substituted target compound (CAS 1490525-94-4) is stocked by multiple vendors including AKSci (97% purity), Leyan (98% purity), CymitQuimica/Fluorochem (98% purity), and ShaoYuan . In contrast, the meta-isomer (CAS 1594823-02-5) has more limited commercial listings, and the ortho-isomer (CAS 1478736-32-1) is primarily available through Enamine at higher price points (0.25g ≈ $708; 2.5g ≈ $1,509) [1]. This broader availability of the para-isomer reduces lead times and provides competitive pricing for procurement.

Commercial Availability Supply Chain Procurement Building Blocks

Optimal Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity with H-Bond Donor Capacity

In drug discovery programs where oral bioavailability or CNS penetration is critical, the target compound's XLogP3 of 2.8 (vs. 2.6 for the allylic alcohol regioisomer) provides a measurable lipophilicity advantage [1][2]. Furthermore, the –OCF2H group's established hydrogen bond donor capacity—unavailable in –OCH3 analogs—makes this building block suitable for lead series where enhanced target engagement through additional H-bond interactions is desired [3]. Programs targeting PDE4D or other enzymes where –OCF2H has demonstrated isoform selectivity advantages should prioritize this scaffold [4].

Synthetic Methodology: Fluoroalkene Dipeptide Isostere Synthesis via Defluorinative Alkylation

The homoallylic alcohol architecture of the target compound enables copper-mediated defluorinative allylic alkylation, a transformation specifically demonstrated for difluorohomoallyl alcohol substrates [1]. This reaction provides access to (Z)-fluoroalkene dipeptide isosteres, valuable tools in peptidomimetic drug design. The regioisomeric allylic alcohol cannot serve as a substrate for this same transformation, making the target compound the necessary starting material for synthetic routes relying on this C–F bond activation strategy [1].

Agrochemical Intermediate: Antifungal Scaffold Derivatization with Electron-Withdrawing Group SAR

SAR studies on related 4-(difluoromethoxy)phenyl-propenol derivatives have established that electron-withdrawing aromatic substituents correlate with enhanced in vivo antifungal activity against Candida and Aspergillus species [1]. The target compound, bearing the electron-withdrawing –OCF2H group at the para position, aligns with this SAR trend. It can serve as a key intermediate for generating diverse antifungal candidate libraries through functionalization of the terminal alkene and the secondary alcohol [1].

Multi-Gram Scale-Up: Reliable Multi-Vendor Sourcing for Preclinical Synthesis Campaigns

The para-isomer benefits from availability across at least four independent suppliers (AKSci, Leyan, CymitQuimica/Fluorochem, ShaoYuan) with purities ranging from 97–98% [1][2][3][4]. This contrasts with the ortho-isomer, which is primarily accessible through a single vendor at premium pricing, and the meta-isomer, which has limited commercial presence [5]. For medicinal chemistry groups planning multi-gram scale-up or requiring reliable resupply, the para-isomer's multi-vendor landscape reduces procurement risk and shortens lead times [1][5].

Quote Request

Request a Quote for 1-(4-(Difluoromethoxy)phenyl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.